(2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride
Description
Historical Development and Discovery Context
The synthesis of triazolyl amino acids emerged from mid-20th century efforts to develop stable peptide bond analogs. Early work focused on 1,2,4-triazole derivatives due to their structural similarity to histidine's imidazole ring. The specific R-configuration of (2R)-2-amino-3-(triazol-1-yl)propanoic acid hydrochloride was first reported in pharmacological studies seeking metabolically stable enzyme inhibitors.
Key milestones include:
- 1980s : Identification of β-(1,2,4-triazol-1-yl)-L-alanine as a fungicide metabolite
- 1990s : Development of stereoselective synthesis routes using oxazoline intermediates
- 2010s : Application in rational drug design for HIV protease inhibitors
| Year | Development | Significance |
|---|---|---|
| 1987 | Isolation from myclobutanil metabolism | Established biological relevance |
| 2003 | First asymmetric synthesis | Enabled chiral purity for biomedical use |
| 2018 | Crystal structure determination | Clarified hydrogen-bonding patterns |
Significance in Unnatural Amino Acid Research Paradigms
This compound exemplifies third-generation unnatural amino acids (UAAs) designed for:
- Peptidomimetic engineering : The triazole's aromaticity and hydrogen-bonding capacity ($$ \text{p}K_a \approx 6.5 $$) mimic natural side chains while resisting enzymatic degradation.
- Metal coordination chemistry : Triazole-nitrogen atoms facilitate transition metal binding ($$ K_d = 10^{-7}-10^{-9} \text{M} $$) for catalytic antibody design.
- Supramolecular assembly : π-Stacking interactions ($$ \Delta G = -3.2 \text{kcal/mol} $$) enable programmable peptide nanostructures.
Comparative studies show 43% higher thermal stability ($$ T_m $$) in triazolyl-containing peptides versus native sequences. The hydrochloride salt form enhances aqueous solubility ($$ \log P = -1.2 $$) critical for biological assays.
Comparative Analysis with Related Triazolyl Amino Acid Derivatives
The structural landscape of synthetic triazolyl amino acids includes three primary classes:
| Derivative | Structure | Key Features |
|---|---|---|
| 1,2,3-Triazolyl alanines | Click chemistry products | Superior metabolic stability ($$ t_{1/2} > 48 \text{h} $$) |
| 1,2,4-Triazolyl alanines | Fungicide metabolites | Enhanced metal chelation capacity |
| Benzotriazolyl analogs | Expanded aromatic systems | Increased hydrophobic interactions |
(2R)-2-Amino-3-(triazol-1-yl)propanoic acid hydrochloride exhibits unique regioselectivity in synthesis compared to 1,2,3-triazole derivatives. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) dominates 1,2,3-triazole formation, the 1,2,4-triazole analog requires oxazoline ring-opening strategies ($$ \text{yield} = 68\% $$).
Position Within Histidine Mimetic Research Framework
As a histidine isostere, this compound enables precise modulation of biological systems:
Enzyme active site studies :
- Replaces His57 in serine proteases with 89% catalytic retention
- Alters pH activity profiles ($$ \Delta \text{pH}_{opt} = 0.8 $$) through modified protonation states
Antibody binding optimization :
- Increases antigen affinity 12-fold versus native histidine in CDR regions
- Reduces off-target interactions ($$ K_d \text{ improvement } 1.4 \text{nM} \rightarrow 0.3 \text{nM} $$)
The triazole ring's dipole moment ($$ \mu = 4.2 \text{D} $$) versus imidazole ($$ \mu = 3.7 \text{D} $$) creates distinct electrostatic landscapes for molecular recognition. Crystallographic data shows conserved hydrogen bonds ($$ 2.9 \text{Å} $$) but altered π-orbital overlaps in binding pockets.
Properties
IUPAC Name |
(2R)-2-amino-3-(triazol-1-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-4(5(10)11)3-9-2-1-7-8-9;/h1-2,4H,3,6H2,(H,10,11);1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDKXBQAGSSADX-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=N1)C[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride typically involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The general synthetic route involves the following steps:
- Preparation of the azide precursor.
- Preparation of the alkyne precursor.
- Copper-catalyzed cycloaddition reaction to form the triazole ring.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of more complex heterocyclic structures.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups attached to it.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be incorporated into various chemical structures.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with enzyme active sites, making it a valuable scaffold for drug design.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit specific biological pathways.
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(triazol-1-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and engage in π-stacking interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound can also interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole and Benzotriazole Derivatives
(2S)-2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid ()
- Structure : Benzotriazole replaces the simple triazole, introducing a fused benzene ring.
- Molecular Weight : ~223.2 g/mol (free acid; hydrochloride form adds ~36.5 g/mol).
- Key Differences: The benzene ring increases hydrophobicity and molecular weight compared to the target compound. Benzotriazoles are known for UV absorption and fluorescence, making them useful in imaging probes . The S-configuration at the α-carbon may influence biological activity differently than the R-enantiomer .
(2S)-2-Amino-3-{5′-Substituted-1H-Benzotriazol-1′-yl}propanoic Acid Hydrochlorides ()
- Examples : Styryl- or ethynyl-substituted benzotriazoles (e.g., 12b, 14a).
- Molecular Weight : Ranges from ~360–380 g/mol (e.g., 12b: C19H16ClN3O2, MW 361.8).
- Key Differences :
Pyrazole Derivatives
(2S)-2-Amino-3-[5′-(4″-Nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic Acid Hydrochloride ()
- Structure : Pyrazole ring with nitro and phenyl substituents.
- Molecular Formula : C18H16ClN3O4 (MW 397.8).
- Key Differences: Pyrazoles have two nitrogen atoms (vs. The nitro group introduces strong electron-withdrawing effects, impacting reactivity and solubility .
Imidazole and Thiazole Derivatives
(2S)-2-Amino-3-(2-Hydroxy-1H-imidazol-4-yl)propanoic Acid Hydrochloride ()
- Structure : Imidazole ring with a hydroxyl group.
- Molecular Formula : C6H9N3O3·HCl (MW 207.6).
- Key Differences :
(2R)-2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]amino}propanoic Acid Dihydrochloride ()
Data Table: Key Properties of Comparable Compounds
Biological Activity
(2R)-2-Amino-3-(triazol-1-yl)propanoic acid; hydrochloride, also known as 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride, is a compound of significant interest in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 156.143 g/mol |
| CAS Number | 114419-45-3 |
| IUPAC Name | (2R)-2-amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride |
The compound features a triazole ring, which is known for its ability to form hydrogen bonds and engage in π-stacking interactions with various biological molecules.
The biological activity of (2R)-2-amino-3-(triazol-1-yl)propanoic acid; hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. The triazole moiety facilitates:
- Hydrogen Bonding : Enhances binding affinity to target proteins.
- Dipole Interactions : Affects the conformation and activity of enzymes.
These interactions can lead to the inhibition or modulation of enzymatic activities, making this compound a candidate for therapeutic applications against various diseases.
Enzyme Inhibition Studies
Research indicates that this compound can act as an enzyme inhibitor. For instance, it has shown potential in inhibiting specific pathways relevant to cancer and microbial infections. The following table summarizes key findings from recent studies:
| Study Reference | Target Enzyme | Inhibition Type | IC (µM) | Observations |
|---|---|---|---|---|
| Dipeptidyl Peptidase IV | Competitive | 5.4 | Significant reduction in enzyme activity observed. | |
| Carbonic Anhydrase | Non-competitive | 12.8 | Modulation of pH regulation pathways noted. |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent:
- Staphylococcus aureus : Effective at concentrations below 10 µg/mL.
- Escherichia coli : Moderate activity with an MIC of 15 µg/mL.
These findings indicate that (2R)-2-amino-3-(triazol-1-yl)propanoic acid; hydrochloride could be developed into a novel antimicrobial treatment.
Anticancer Properties
In cancer research, the compound has shown promise in inhibiting tumor cell proliferation through the modulation of specific signaling pathways:
- Mechanism : Induces apoptosis in cancer cells via caspase activation.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
A study reported a reduction in cell viability by approximately 40% at a concentration of 20 µM after 48 hours of treatment.
Case Study 1: Antitumor Activity in Vivo
A recent animal study assessed the efficacy of (2R)-2-amino-3-(triazol-1-yl)propanoic acid; hydrochloride in a xenograft model of human breast cancer:
- Dosage : Administered at 50 mg/kg body weight.
- Results : Tumor size reduced by 30% compared to control after four weeks.
This case highlights the potential for further development into a therapeutic agent for cancer treatment.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the compound's inhibition profile against various enzymes involved in metabolic pathways:
- Enzymes Tested : Glutamate decarboxylase, acetylcholinesterase.
- Findings : Showed selective inhibition with varying degrees of potency, indicating potential use in neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
